REACTION_SMILES
|
[CH2:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][c:13]1[cH:14][c:15]([O:24][CH:25]([CH3:26])[CH3:27])[c:16]2[c:17](=[O:23])[nH:18][cH:19][n:20][c:21]2[cH:22]1.[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[CH:1]([O-:2])=[O:3].[NH4+:4]>>[OH:12][c:13]1[cH:14][c:15]([O:24][CH:25]([CH3:26])[CH3:27])[c:16]2[c:17](=[O:23])[nH:18][cH:19][n:20][c:21]2[cH:22]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)Oc1cc(OCc2ccccc2)cc2nc[nH]c(=O)c12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Oc1cc(O)cc2nc[nH]c(=O)c12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |